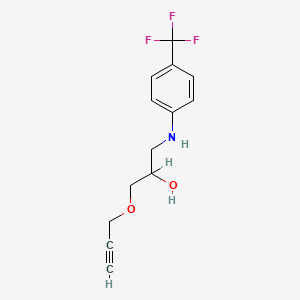
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is a synthetic organic compound characterized by the presence of a propynyloxy group, a trifluoro-p-toluidino group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol typically involves the following steps:
Formation of the Propynyloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide under basic conditions.
Introduction of the Trifluoro-p-toluidino Group: This step involves the reaction of p-toluidine with a trifluoromethylating agent to introduce the trifluoro group.
Coupling Reaction: The final step involves coupling the propynyloxy group with the trifluoro-p-toluidino group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoro-p-toluidino group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can form covalent bonds with active site residues, while the trifluoro-p-toluidino group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. This dual interaction can modulate the activity of the target molecule, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-anilino)-2-propanol: Similar structure but with an anilino group instead of a toluidino group.
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-m-toluidino)-2-propanol: Similar structure but with a meta-toluidino group instead of a para-toluidino group.
Uniqueness: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is unique due to the specific positioning of the trifluoro-p-toluidino group, which can influence its reactivity and interaction with molecular targets. This positioning can result in distinct biological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
23452-80-4 |
|---|---|
Molekularformel |
C13H14F3NO2 |
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
1-prop-2-ynoxy-3-[4-(trifluoromethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C13H14F3NO2/c1-2-7-19-9-12(18)8-17-11-5-3-10(4-6-11)13(14,15)16/h1,3-6,12,17-18H,7-9H2 |
InChI-Schlüssel |
SNLNHWZYMQTTKB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC(CNC1=CC=C(C=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















